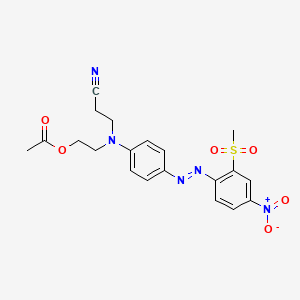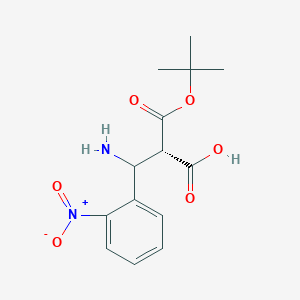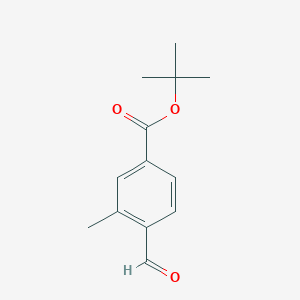
Tert-butyl 4-formyl-3-methyl-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-formyl-3-methyl-benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a tert-butyl group attached to the benzene ring, along with a formyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-3-methyl-benzoate typically involves the esterification of 4-formyl-3-methylbenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-formyl-3-methyl-benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-tert-butyl-3-methylbenzoic acid.
Reduction: 4-tert-butyl-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-formyl-3-methyl-benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers, resins, and other materials where aromatic esters are required.
Wirkmechanismus
The mechanism of action of tert-butyl 4-formyl-3-methyl-benzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating tert-butyl group activates the benzene ring towards electrophilic attack, while the formyl group can participate in nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-tert-butylbenzoate: Similar structure but lacks the formyl group.
Tert-butyl 4-aminobenzoate: Contains an amino group instead of a formyl group.
Tert-butyl 4-bromomethylbenzoate: Contains a bromomethyl group instead of a formyl group.
Uniqueness
Tert-butyl 4-formyl-3-methyl-benzoate is unique due to the presence of both a formyl group and a tert-butyl group on the aromatic ring
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
tert-butyl 4-formyl-3-methylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-9-7-10(5-6-11(9)8-14)12(15)16-13(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
BRGDJKUOZRRSMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


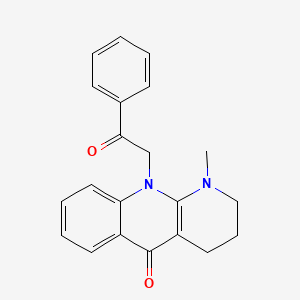
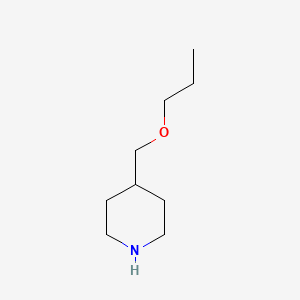
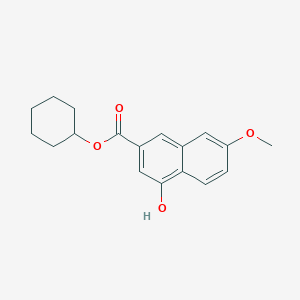
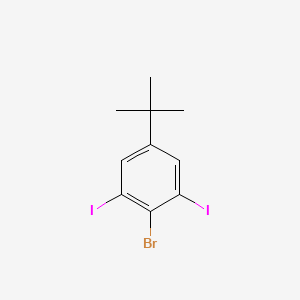
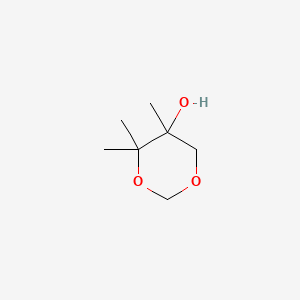
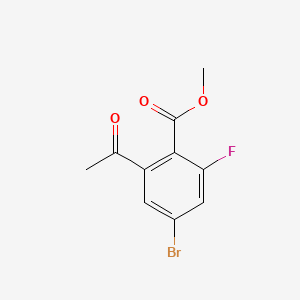


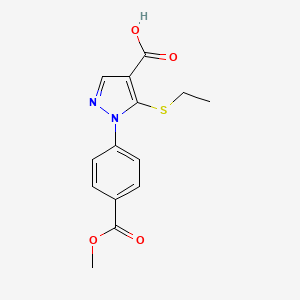
![6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)
